molecular formula C21H27N3O3 B11365886 5-({2-methoxy-4-[(propylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({2-methoxy-4-[(propylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11365886
M. Wt: 369.5 g/mol
InChI Key: HGCZMGUEASKUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. One common approach is the reduction of Schiff bases, which involves the use of reducing agents such as sodium borohydride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its benzodiazole core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

5-[[2-methoxy-4-(propylaminomethyl)phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C21H27N3O3/c1-5-10-22-13-15-7-9-19(20(12-15)26-4)27-14-16-6-8-17-18(11-16)24(3)21(25)23(17)2/h6-9,11-12,22H,5,10,13-14H2,1-4H3

InChI Key

HGCZMGUEASKUJT-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC

Origin of Product

United States

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